molecular formula C12H16N2O6 B017789 N(3)-Allyluridine CAS No. 103951-13-9

N(3)-Allyluridine

Cat. No. B017789
CAS RN: 103951-13-9
M. Wt: 284.26 g/mol
InChI Key: UTLZLBIWJOGXLK-QCNRFFRDSA-N
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Description

N(3)-Allyluridine, also known as AU, is a modified nucleoside that has gained significant attention in the field of scientific research due to its unique properties. This nucleoside is synthesized by the replacement of the thymidine base with an allyluridine base. The presence of an allyl group in the base of the nucleoside makes it a useful tool in various scientific applications.

Mechanism of Action

The mechanism of action of N(3)-Allyluridine is not fully understood. However, it is believed that the presence of an allyl group in the base of the nucleoside alters the structure of the RNA molecule, thereby affecting its function.
Biochemical and Physiological Effects:
N(3)-Allyluridine has been shown to have a range of biochemical and physiological effects. It has been shown to affect RNA splicing, RNA editing, and RNA processing. It has also been shown to affect the stability and function of RNA molecules.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N(3)-Allyluridine in lab experiments is its ability to alter the structure and function of RNA molecules. This makes it a useful tool for studying RNA processing, RNA splicing, and RNA editing. However, one of the limitations of using N(3)-Allyluridine is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of N(3)-Allyluridine in scientific research. One potential direction is the development of new methods for synthesizing N(3)-Allyluridine. Another potential direction is the use of N(3)-Allyluridine in the development of new RNA-based therapeutics. Additionally, further research is needed to fully understand the mechanism of action of N(3)-Allyluridine and its potential applications in scientific research.

Scientific Research Applications

N(3)-Allyluridine has been extensively used in scientific research due to its unique properties. It has been used as a tool for studying RNA processing, RNA splicing, and RNA editing. It has also been used as a substrate for RNA polymerases, reverse transcriptases, and RNA ligases.

properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-prop-2-enylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O6/c1-2-4-13-8(16)3-5-14(12(13)19)11-10(18)9(17)7(6-15)20-11/h2-3,5,7,9-11,15,17-18H,1,4,6H2/t7-,9-,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLZLBIWJOGXLK-QCNRFFRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40146158
Record name N(3)-Allyluridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40146158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N(3)-Allyluridine

CAS RN

103951-13-9
Record name N(3)-Allyluridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103951139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(3)-Allyluridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40146158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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